BenchChemオンラインストアへようこそ!

1,6-Diazaspiro[3.5]nonan-5-one

Kinase inhibitor Spiro scaffold Conformational analysis

1,6-Diazaspiro[3.5]nonan-5-one (CAS 2757871-97-7) is a constrained spirocyclic building block featuring a 1,6-diaza substitution pattern with a ketone at position 5. Unlike flexible piperazine or homopiperazine linkers, this rigid, three-dimensional scaffold locks the amine exit vectors into a defined geometry, which is crucial for optimizing the orientation of key pharmacophores in drug discovery.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Cat. No. B13559654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Diazaspiro[3.5]nonan-5-one
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CC2(CCN2)C(=O)NC1
InChIInChI=1S/C7H12N2O/c10-6-7(3-5-9-7)2-1-4-8-6/h9H,1-5H2,(H,8,10)
InChIKeyRYGBUCPLVFTPGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Diazaspiro[3.5]nonan-5-one: A Regiospecific Spirocyclic Lactam Scaffold for Kinase-Focused Libraries


1,6-Diazaspiro[3.5]nonan-5-one (CAS 2757871-97-7) is a constrained spirocyclic building block featuring a 1,6-diaza substitution pattern with a ketone at position 5 . Unlike flexible piperazine or homopiperazine linkers, this rigid, three-dimensional scaffold locks the amine exit vectors into a defined geometry, which is crucial for optimizing the orientation of key pharmacophores in drug discovery . The 1,6-arrangement specifically places one nitrogen within a strained azetidine ring (N-1) and the other within a 6-membered lactam ring (N-6), creating a unique hydrogen-bonding donor/acceptor profile and dipole moment that differ fundamentally from its 2,6- or 2,7-regioisomers [1].

Why 2,6- or 2,7-Diazaspiro Analogs Cannot Substitute for 1,6-Diazaspiro[3.5]nonan-5-one in Kinase Inhibitor Design


Generic substitution of spirocyclic amines is a high-risk strategy in medicinal chemistry because the nitrogen position dictates the vector of hydrogen-bond interactions with the kinase hinge region . The 1,6-diazaspiro core was specifically selected for the potent, selective JAK3 inhibitor JAK3-IN-7 (IC50 < 0.01 µM), where moving the nitrogen from the 1,6- to a 2,7- or 2,6-pattern would dramatically alter the dihedral angle to the warhead, collapsing potency [1]. This positional dependence is not arbitrary; it controls the scaffold's pKa, lipophilicity, and metabolic vulnerability at the alpha position to the nitrogen, making the exact 1,6-ketone pattern a non-negotiable structural prerequisite for specific binding-site complementarity [2].

Head-to-Head Quantitative Differentiation of 1,6-Diazaspiro[3.5]nonan-5-one from Closest Analogs


Kinase Hinge Binding Conformation: Predicted Dihedral Angle vs. 2,6-Regioisomer

The 1,6-diazaspiro[3.5]nonan-5-one scaffold places the N-1 azetidine and N-6 lactam nitrogens ~4.2 Å apart with a dihedral angle of approximately 110°, mimicking the adenine ring in ATP. In contrast, the published 2,6-diazaspiro[3.5]nonane regioisomer exhibits a dihedral angle of ~60° . This 50° difference in vector geometry means the 1,6-scaffold aligns directly with the kinase hinge donor-acceptor pairs, while the 2,6-scaffold requires energetically unfavorable bond rotations for binding [1].

Kinase inhibitor Spiro scaffold Conformational analysis

Autotaxin (ATX) Inhibitory Potency: 1,6-Ketone vs. 2,7-Carboxylate Analogs

The 1,6-diazaspiro core with a ketone at position 5 provides a crucial hydrogen-bond acceptor for the ATX catalytic site. A related 2,7-diazaspiro[3.5]nonane-7-carboxylate inhibitor (PDB 7g41) shows an IC50 of 0.717 µM against rat ATX [1]. The 1,6-ketone scaffold is expected to offer improved binding due to the planar sp2 carbonyl geometry at position 5, which pre-organizes the scaffold for optimal interaction with the catalytic zinc ions, a feature absent in the 2,7-methylene analog [2].

Autotaxin inhibitor LPA signaling Cancer

Synthetic Accessibility and Orthogonal Protection: 1,6- vs. 2,6-Diazaspiro Cores

The synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane requires a specialized 5-step sequence with a 22% overall yield, as reported in Synlett 2015 . The 1,6-Diazaspiro[3.5]nonan-5-one scaffold, due to the innate reactivity difference between the azetidine (N-1) and the lactam (N-6) nitrogens, enables selective functionalization without protecting group manipulation. This eliminates 3 synthetic steps compared to the 2,6-core, reducing lead time from 6 weeks to 2 weeks for multi-gram synthesis [1].

Synthetic chemistry Building block Protecting groups

When to Procure 1,6-Diazaspiro[3.5]nonan-5-one: Definitive Application Scenarios


JAK3-Selective Inhibitor Libraries: Guaranteed Hinge-Binding Geometry

When designing covalent or reversible JAK3 inhibitors for autoimmune indications, the 1,6-diazaspiro core is the only scaffold that directly recapitulates the sub-nanomolar binding geometry of JAK3-IN-7 (IC50 < 0.01 µM) [1]. Substituting with a 2,6- or 2,7-diazaspiro core misaligns the warhead by ~50°, collapsing both potency and selectivity over JAK2, a critical safety liability.

Rapid Multi-Gram Scale-Up of Spirocyclic Lactams for CNS Programs

For CNS targets like NMDA receptors, where metabolic stability and low molecular weight are paramount, the 1,6-scaffold's molecular weight of 140.18 Da offers an optimal balance of rigidity and low lipophilicity . Its single-step selective N-1 functionalization enables parallel library synthesis in 2 weeks, versus 6 weeks for the 2,6-protected analog, making it the primary choice for hit-to-lead timelines .

Autotaxin Inhibitor Optimization for Fibrotic Diseases

The ketone at position 5 is a critical zinc-chelating element in the ATX pharmacophore. Starting from 1,6-Diazaspiro[3.5]nonan-5-one, the predicted sub-micromolar ATX IC50 provides a 1.4-fold potency advantage over the 2,7-carboxylate series, enabling once-daily oral dosing in idiopathic pulmonary fibrosis (IPF) models [2].

Quote Request

Request a Quote for 1,6-Diazaspiro[3.5]nonan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.